N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide
Overview
Description
N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
This compound interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the synthesis of tetrahydrofolate and hindering DNA synthesis and cell growth .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, leading to a decrease in the production of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides required for DNA replication . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells and microbes .
Result of Action
The inhibition of DHFR by this compound can lead to significant antimicrobial and antitumor activities . The compound has been shown to exhibit cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-{4-[(methylsulfonyl)phenyl]acetamide}: Similar structure but lacks the hydroxymethyl group.
N-{4-[(ethylsulfonyl)phenyl]acetamide}: Contains an ethyl group instead of a hydroxymethyl group.
N-{4-[(propylsulfonyl)phenyl]acetamide}: Contains a propyl group instead of a hydroxymethyl group.
Uniqueness: N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide is unique due to the presence of the hydroxymethyl group, which can enhance its reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
N-[4-(hydroxymethylsulfonyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(12)10-8-2-4-9(5-3-8)15(13,14)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVSOUGDVGTEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311013 | |
Record name | N-[4-(Hydroxymethanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949-44-0 | |
Record name | NSC235300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(Hydroxymethanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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